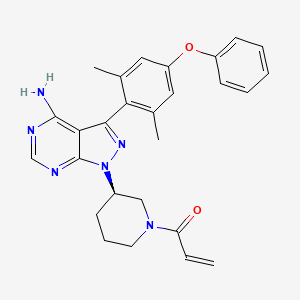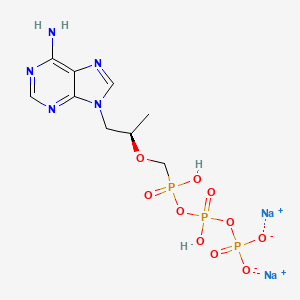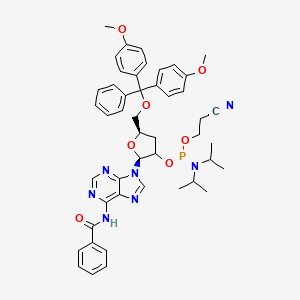![molecular formula C10H14N6O4 B12390324 1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)
1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a purine nucleoside analog. These compounds are known for their broad-spectrum antitumor activity, targeting inert lymphatic system malignancies. The anticancer mechanism of these compounds relies on inhibiting DNA synthesis and inducing apoptosis .
Méthodes De Préparation
The synthesis of 1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves several steps. One common method includes the condensation of a pyrazolo[3,4-d]pyrimidine derivative with a ribofuranosyl donor under acidic conditions. The reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity .
Analyse Des Réactions Chimiques
1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents.
Hydrolysis: Acidic or basic hydrolysis can cleave the glycosidic bond, yielding the free base and ribose
Applications De Recherche Scientifique
1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its role in cellular processes, particularly in DNA synthesis and repair mechanisms.
Medicine: It is investigated for its potential as an anticancer agent, particularly in targeting lymphatic system malignancies.
Industry: The compound is used in the development of pharmaceuticals and as a standard in quality control processes
Mécanisme D'action
The mechanism of action of 1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its incorporation into DNA during replication. This incorporation leads to the inhibition of DNA synthesis, causing DNA strand breaks and triggering apoptosis. The compound targets key enzymes involved in DNA replication and repair, disrupting the cell cycle and leading to cell death .
Comparaison Avec Des Composés Similaires
1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific structure and mechanism of action. Similar compounds include:
4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine: Another purine nucleoside analog with broad-spectrum antitumor activity.
6-Amino-3-furan-2-yl-4-methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties, targeting inert lymphatic system malignancies.
These compounds share similar mechanisms of action but differ in their specific substituents and resulting biological activities.
Propriétés
Formule moléculaire |
C10H14N6O4 |
|---|---|
Poids moléculaire |
282.26 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-(4,6-diaminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-7-3-1-13-16(8(3)15-10(12)14-7)9-6(19)5(18)4(2-17)20-9/h1,4-6,9,17-19H,2H2,(H4,11,12,14,15)/t4-,5?,6+,9-/m1/s1 |
Clé InChI |
VUGJUCUXLQLLOT-MXGYTTIWSA-N |
SMILES isomérique |
C1=NN(C2=NC(=NC(=C21)N)N)[C@H]3[C@H](C([C@H](O3)CO)O)O |
SMILES canonique |
C1=NN(C2=NC(=NC(=C21)N)N)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390262.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)





![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)



![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)
